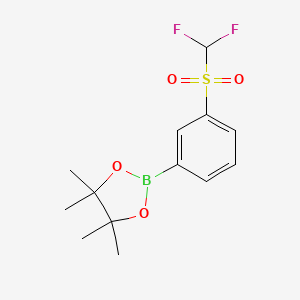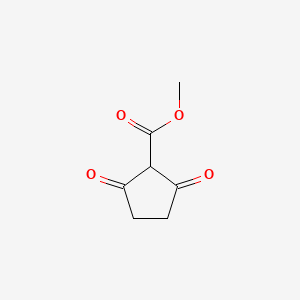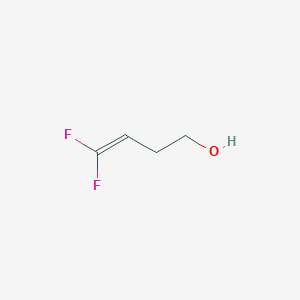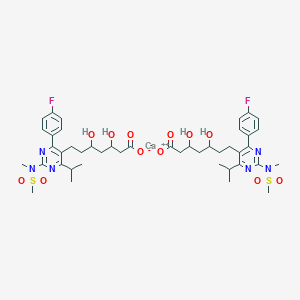
Rosuvastatin Calcium Imp. L (EP) as Calcium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosuvastatin Calcium Impurity L (European Pharmacopoeia) as Calcium Salt is a chemical compound used primarily as a reference standard in pharmaceutical research and quality control. It is a derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Rosuvastatin Calcium Impurity L follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound meets regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for the characterization and validation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rosuvastatin Calcium Impurity L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorophenyl group can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
Rosuvastatin Calcium Impurity L is used extensively in scientific research, including:
Chemistry: As a reference standard for analytical methods development and validation.
Biology: In studies investigating the metabolic pathways and interactions of statins.
Medicine: For quality control and stability testing of pharmaceutical formulations containing Rosuvastatin.
Industry: In the production and quality assurance of statin medications
Mécanisme D'action
The mechanism of action of Rosuvastatin Calcium Impurity L is similar to that of Rosuvastatin. It acts as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atorvastatin Calcium: Another statin used for lowering cholesterol levels.
Simvastatin: A statin with a similar mechanism of action but different chemical structure.
Pravastatin Sodium: Known for its hydrophilic properties and different metabolic pathway.
Uniqueness
Rosuvastatin Calcium Impurity L is unique due to its specific chemical structure, which includes a fluorophenyl group and a pyrimidine ring. This structure contributes to its high potency and selectivity as an inhibitor of hydroxymethylglutaryl-coenzyme A reductase. Additionally, its use as a reference standard in pharmaceutical research highlights its importance in ensuring the quality and efficacy of statin medications .
Propriétés
Formule moléculaire |
C44H58CaF2N6O12S2 |
|---|---|
Poids moléculaire |
1005.2 g/mol |
Nom IUPAC |
calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C22H30FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;;+2/p-2 |
Clé InChI |
OUMNOTHSODZWNZ-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


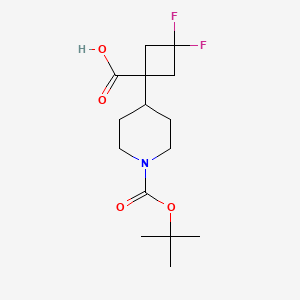
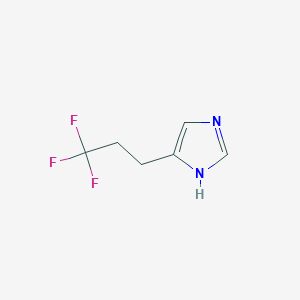


![Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13531950.png)
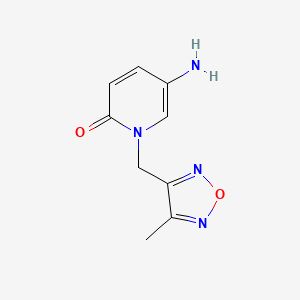
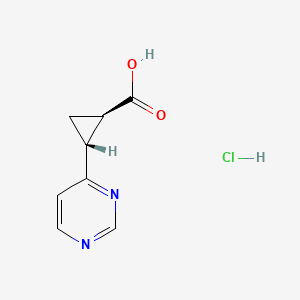

![2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}aceticacid](/img/structure/B13531970.png)
